Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
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Overview
Description
Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations . These methods often start with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of azabicyclo compounds on biological systems.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone involves its interaction with specific molecular targets in biological systems. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family with similar structural features.
8-Azabicyclo[3.2.1]octane: A closely related compound with a different substitution pattern.
Uniqueness
Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
88502-94-7 |
---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
phenyl-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
InChI |
InChI=1S/C17H23NO/c1-16(2)9-14-10-17(3,11-16)12-18(14)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChI Key |
VBARFZRVWLOROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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